4-(Methanesulfinyl)thiophene-3-carboxylic acid
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Overview
Description
4-(Methanesulfinyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methanesulfinyl group at the 4-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(Methanesulfinyl)thiophene-3-carboxylic acid, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds between thiophene derivatives and other aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfinyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(Methanesulfinyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Methanesulfinyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the methanesulfinyl group, making it less versatile in certain chemical reactions.
2-Thiophenecarboxylic acid: Substituted at the 2-position instead of the 3-position, leading to different reactivity and applications.
3-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, resulting in different chemical properties and uses.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
78071-35-9 |
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Molecular Formula |
C6H6O3S2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
4-methylsulfinylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S2/c1-11(9)5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
WOHNPWROMUAEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CSC=C1C(=O)O |
Origin of Product |
United States |
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